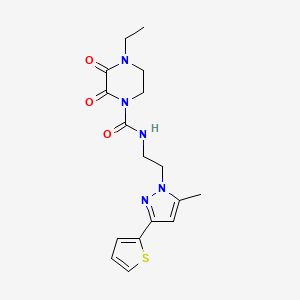
4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide is a useful research compound. Its molecular formula is C17H21N5O3S and its molecular weight is 375.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide typically involves multi-step organic reactions. Starting materials might include thiophene derivatives, pyrazole precursors, and ethyl piperazine carboxamide intermediates. A common synthetic route includes the formation of the pyrazole ring through a cyclization reaction, followed by the introduction of the thiophene substituent and the dioxopiperazine moiety. The reactions are typically carried out under controlled conditions using catalysts and reagents such as base, acid, or transition metal catalysts to facilitate the desired transformations.
Industrial Production Methods: : On an industrial scale, the production of this compound may involve optimized processes to ensure high yield and purity. This includes the use of flow chemistry, continuous processing, and automated synthesis techniques. Quality control measures like chromatography and spectroscopy are employed to monitor and verify the compound's structure and purity.
化学反应分析
Types of Reactions It Undergoes: : 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution. Its pyrazole and thiophene rings can participate in electrophilic and nucleophilic aromatic substitution reactions.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate for oxidation reactions and reducing agents like lithium aluminum hydride for reduction processes. Substitution reactions might involve halogenating agents or organometallic reagents under controlled temperatures and solvents.
Major Products Formed from These Reactions: : Products formed depend on the reaction conditions and reagents used. Oxidation may yield dioxo derivatives, reduction may produce reduced amines or alcohols, and substitution reactions can introduce various functional groups into the molecule, enhancing its reactivity and functionality.
科学研究应用
Chemistry: : In organic chemistry, this compound is used as a building block for synthesizing more complex molecules and materials. Its unique structure makes it a valuable intermediate in developing new catalysts and reaction pathways.
Biology: : In biological research, it can serve as a molecular probe or ligand in studying enzyme activities, receptor binding, and other biochemical processes.
Medicine: : Its structural elements suggest potential as a pharmacophore, and researchers investigate its derivatives for their therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.
Industry: : In various industrial applications, it can be used in the development of advanced materials, specialty chemicals, and agrochemicals.
作用机制
Mechanism by Which the Compound Exerts Its Effects: : The compound’s mechanism of action can vary depending on its application. For example, in medicinal chemistry, it may interact with specific protein targets, modulating their activity through binding or inhibiting specific biochemical pathways.
Molecular Targets and Pathways Involved: : Depending on its structure, it may target enzymes, receptors, or nucleic acids. The pyrazole and thiophene moieties can be crucial for binding interactions, while the dioxopiperazine core may confer stability and specificity to the molecule’s action.
相似化合物的比较
Comparison with Other Similar Compounds, Highlighting Its Uniqueness: : Compared to other pyrazole or piperazine derivatives, 4-ethyl-N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide stands out due to its combined structural features and resulting properties. It offers a unique combination of heterocyclic rings and functional groups, enhancing its versatility in different research contexts.
List the Similar Compounds: : Similar compounds might include 1-ethyl-3-(2-(5-methylthiophen-2-yl)-1H-pyrazol-3-yl)piperazine-2,3-dione, and N-(2-(5-methyl-1H-pyrazol-3-yl)ethyl)-2,3-dioxopiperazine-1-carboxamide, each with slightly varied structures and reactivities.
This should cover the main points. Happy to dive deeper if there's any specific section you'd like more detail on!
属性
IUPAC Name |
4-ethyl-N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-3-20-8-9-21(16(24)15(20)23)17(25)18-6-7-22-12(2)11-13(19-22)14-5-4-10-26-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQADSIXOHURJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
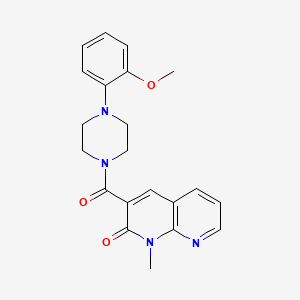
![3-{[1-(4-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino}propan-1-ol](/img/structure/B2912434.png)
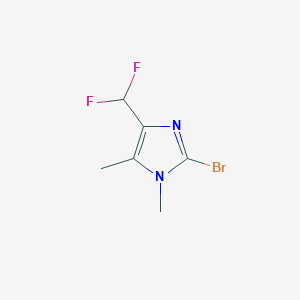
![N'-[(2-methoxyphenyl)methyl]-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2912439.png)
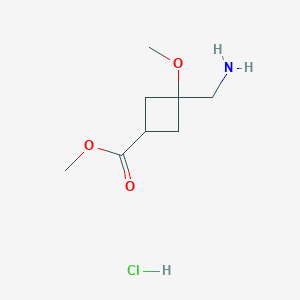
![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2912441.png)
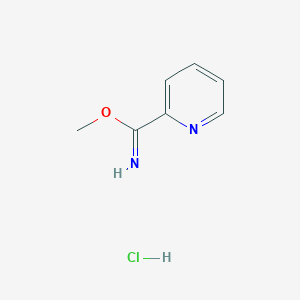
![3-[(1-Tert-butylazetidin-3-yl)oxy]-6-methylpyridazine](/img/structure/B2912445.png)
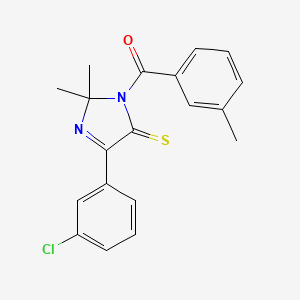
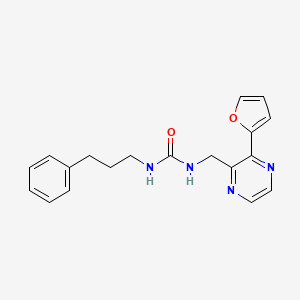
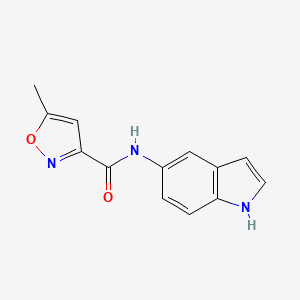
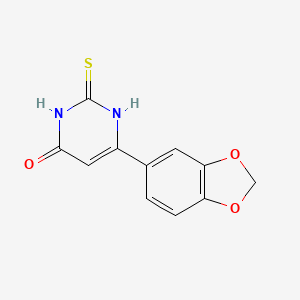
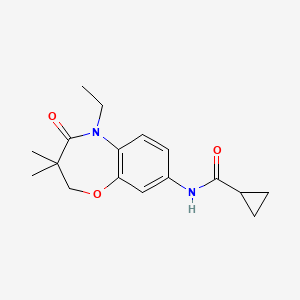
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2912454.png)
